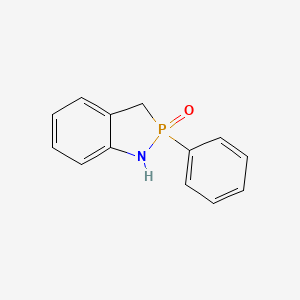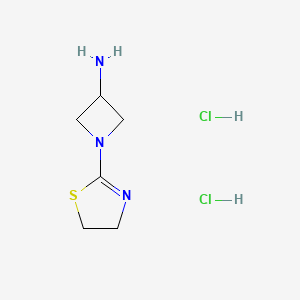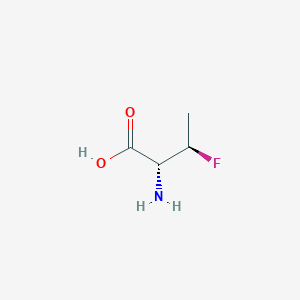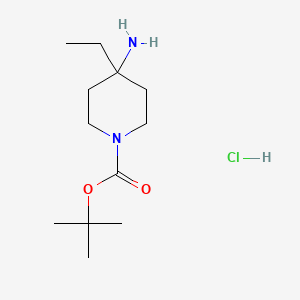
2-Phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one can be achieved through several methods. One common approach involves the reaction of phenylphosphine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of different reduced phosphorus species.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted benzazaphosphol derivatives.
Scientific Research Applications
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving phosphorus.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom plays a crucial role in these interactions, often forming bonds with other atoms or groups within the target molecules. These interactions can lead to changes in the target’s structure and function, resulting in various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one include other phosphorus-containing heterocycles such as:
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
What sets 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one apart from these similar compounds is its specific ring structure and the presence of the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
82632-12-0 |
|---|---|
Molecular Formula |
C13H12NOP |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
2-phenyl-1,3-dihydro-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C13H12NOP/c15-16(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)14-16/h1-9H,10H2,(H,14,15) |
InChI Key |
ZQXPGJJFUQBULL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NP1(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)



![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)

![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)




